Arterolane
Overview
Description
OZ-277, also known as arterolane, is a synthetic 1,2,4-trioxolane compound developed as an antimalarial agent. It was designed to combat malaria, particularly strains resistant to traditional treatments. The compound was advanced into clinical studies in 2004 due to its high potency and oral bioavailability .
Mechanism of Action
Target of Action
Arterolane, also known as OZ277 or RBx 11160, is a synthetic peroxide-based antimalarial drug . Its primary target is the Plasmodium falciparum parasite, the deadliest malaria parasite . This compound acts against all erythrocytic stages of P. falciparum and Plasmodium vivax .
Mode of Action
This compound’s mode of action involves the disruption of Plasmodium falciparum’s haemoglobin digestion . It accumulates in the food vacuole of the parasite and interferes with various processes needed for its survival . The ferrous iron-promoted reduction of a hindered peroxide bond underlies the antimalarial action of this compound .
Biochemical Pathways
This compound affects the biochemical pathways related to haemoglobin catabolism . Time-dependent metabolomic profiling of ozonide-treated P. falciparum infected red blood cells revealed a rapid depletion of short haemoglobin-derived peptides followed by subsequent alterations in lipid and nucleotide metabolism .
Pharmacokinetics
This compound exhibits a rapid onset of action . The mean maximum plasma concentration (Cmax) of this compound ranged from 12.66 to 101.28 ng/mL across all sites . The mean exposure of this compound (AUC last) was also observed . The mean AUCs were 6.0 times higher (day 0) and 5.2 times higher (day 6) in the 200-mg dose group, compared with the 50-mg dose group .
Result of Action
This compound demonstrates high clinical and parasitological response rates as well as rapid parasite clearance . The median time to 90% parasite clearance (PC 90) was evaluated and found to be shorter in the groups receiving the 100-mg dose (12.8 h) and 200-mg dose (12.6 h), compared with the group receiving the 50-mg dose (19.4 h) .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of ferrous iron . The compound is designed to be effective in the environment of the malaria parasite, which is rich in ferrous iron. This makes this compound a potent antimalarial drug, potentially representing an alternative to artemisinin derivatives in antimalarial combination therapy .
Biochemical Analysis
Biochemical Properties
Arterolane plays a crucial role in biochemical reactions by targeting the haemoglobin digestion pathway in Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides and subsequent alterations in lipid and nucleotide metabolism . The compound’s interaction with these proteases disrupts the parasite’s ability to obtain essential amino acids from haemoglobin, ultimately leading to its death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum-infected red blood cells, this compound causes rapid depletion of short haemoglobin-derived peptides and accumulation of longer peptides . This disruption in haemoglobin digestion affects the parasite’s cellular metabolism and gene expression, leading to its death. Additionally, this compound has been shown to influence cell signaling pathways and stress responses in the parasite, further contributing to its antimalarial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with haemoglobin-digesting proteases in Plasmodium falciparum. By binding to these proteases, this compound inhibits their activity, leading to the accumulation of haemoglobin-derived peptides . This disruption in haemoglobin digestion impairs the parasite’s ability to obtain essential amino acids, ultimately causing its death. Additionally, this compound induces oxidative stress in the parasite, further contributing to its antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on Plasmodium falciparum change over time. Initially, this compound causes a rapid depletion of short haemoglobin-derived peptides, followed by alterations in lipid and nucleotide metabolism . Over time, the parasite’s stress response mechanisms are activated, leading to changes in protein turnover and gene expression . This compound’s stability and degradation in laboratory settings have been studied, showing that it remains effective over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in faster parasite clearance and higher efficacy . At very high doses, this compound can cause toxic effects, including oxidative stress and damage to host cells . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides . Additionally, this compound affects lipid and nucleotide metabolism, causing alterations in metabolite levels and metabolic flux . These disruptions in metabolic pathways contribute to the compound’s antimalarial activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the parasite’s digestive vacuole, where it exerts its effects on haemoglobin digestion . This compound’s distribution within the parasite is crucial for its antimalarial activity.
Subcellular Localization
This compound’s subcellular localization is primarily within the digestive vacuole of Plasmodium falciparum . This localization is essential for its activity, as it allows the compound to interact with haemoglobin-digesting proteases and disrupt the parasite’s ability to obtain essential amino acids . Additionally, this compound’s localization to the digestive vacuole may be influenced by specific targeting signals and post-translational modifications .
Preparation Methods
The synthesis of OZ-277 involves the preparation of 2-methyl-1,2-diaminopropane, which is a key intermediate. The process includes the reductive cyclization of 1,1-cyanoanilide followed by hydrolysis of the resultant imidazole derivative . Industrial production methods focus on optimizing yield and purity, ensuring the compound’s stability and efficacy.
Chemical Reactions Analysis
OZ-277 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trioxolane ring, affecting its antimalarial activity.
Substitution: Substitution reactions can occur at various positions on the molecule, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
OZ-277 has been extensively studied for its antimalarial properties. It has shown high efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . Additionally, research has explored its potential use in combination therapies to enhance treatment efficacy and reduce resistance development .
Comparison with Similar Compounds
OZ-277 is part of a class of synthetic peroxides, including compounds like OZ-439 and artemisinin derivatives such as artesunate and dihydroartemisinin . Compared to these compounds, OZ-277 offers unique advantages in terms of stability and oral bioavailability. its development was halted before phase 3 clinical trials due to stability issues in blood . Despite this, its high potency and unique mechanism of action make it a valuable compound for further research and potential therapeutic applications.
Similar compounds include:
OZ-439: Another synthetic peroxide with potent antimalarial activity.
Artesunate: A semi-synthetic derivative of artemisinin with rapid action against malaria.
Dihydroartemisinin: A more stable and potent derivative of artemisinin used in combination therapies.
Properties
InChI |
InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZBLXGCYNIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985095 | |
Record name | Arterolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664338-39-0 | |
Record name | Arterolane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arterolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARTEROLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Arterolane?
A1: this compound is a synthetic trioxolane antimalarial drug that acts by disrupting redox homeostasis in malaria parasites. [] It undergoes reductive activation, likely by ferrous heme released during parasite hemoglobin digestion, leading to the generation of radical species. [] These radicals alkylate vital parasite proteins, including those involved in haemoglobin digestion [], and can also convert heme to hematin. []
Q2: What are the downstream effects of this compound treatment on Plasmodium falciparum?
A2: this compound treatment leads to several downstream effects in P. falciparum, including: * Rapid depletion of short haemoglobin-derived peptides. []* Subsequent alterations in lipid and nucleotide metabolism. []* Accumulation of longer haemoglobin-derived peptides. []* Increased abundance and activity of haemoglobin-digesting proteases. []* Enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting a stress response. []
Q3: What is the molecular formula and weight of this compound Maleate?
A3: The molecular formula of this compound Maleate is C15H23NO6 · C4H4O4. The molecular weight is 425.4 g/mol.
Q4: Has this compound's stability been evaluated under various stress conditions?
A4: Yes, this compound Maleate and its pharmaceutical formulations have been subjected to various stress conditions to assess stability. Studies have evaluated its degradation under acidic, alkaline, oxidative, photolytic, humidity, and thermal conditions. [, , ]
Q5: How does the structure of this compound contribute to its antimalarial activity?
A5: The 1,2,4-trioxolane ring of this compound is crucial for its antimalarial activity. Analogues with modifications to the cyclohexane substituents showed little effect on in vitro potency, but basic functional groups were essential for in vivo efficacy in mice. [] Studies on regioisomeric analogues highlighted the importance of the trans-3″ substitution pattern for optimal ferrous iron reactivity and antiparasitic activity. []
Q6: How do structural changes to this compound affect its pharmacokinetic properties?
A6: Structural modifications have a significant impact on this compound's pharmacokinetic properties. For example, primary and secondary amino ozonides, which tend to have higher pKa and lower logD7.4 values, exhibited higher metabolic stability compared to tertiary amino ozonides. [] The addition of polar functional groups to primary amino ozonides decreased in vivo antimalarial efficacy, while similar additions to secondary amino ozonides had variable effects on metabolic stability and efficacy. []
Q7: What formulation strategies have been explored to improve the delivery of this compound?
A7: Researchers have explored nanoparticle formulations of this compound Maleate using polymers like ethylcellulose and Eudragit RS 100 and RL 100 to potentially enhance its delivery and address drawbacks like drug resistance and poor absorption. []
Q8: What is the pharmacokinetic profile of this compound?
A8: this compound exhibits rapid absorption after oral administration, reaching peak plasma concentrations within 2-3 hours. [] It displays a secondary peak around 5 hours post-dose, followed by a decline with a half-life of approximately 2-4 hours. [] this compound demonstrates time-invariant pharmacokinetics after repeated daily dosing. []
Q9: Have there been any studies on the pharmacokinetic/pharmacodynamic relationship of this compound?
A9: Yes, a phase II trial investigating the pharmacokinetics and pharmacodynamics of this compound Maleate in adult patients with P. falciparum malaria linked the area under the curve (AUC0–8h on day 0/day 6) to pharmacodynamic indices such as parasite clearance times and recrudescence. []
Q10: What is the in vitro activity of this compound against Plasmodium falciparum?
A10: this compound exhibits potent in vitro activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. [, ] Its activity is dependent on active haemoglobin degradation within the parasite. []
Q11: What is the in vivo efficacy of this compound against malaria?
A11: this compound has demonstrated promising in vivo efficacy in preclinical models and clinical trials. In a murine malaria model, some trans-3″ analogues, including 12i, outperformed this compound itself, achieving cures after a single oral dose. [] Clinical trials have shown that this compound, administered at daily doses of 100 mg and 200 mg, is a rapidly acting, effective, and safe antimalarial drug, potentially offering an alternative to artemisinin derivatives in combination therapies. []
Q12: What analytical techniques are used to quantify this compound?
A12: Several analytical methods have been developed and validated for the quantification of this compound Maleate, primarily using high-performance liquid chromatography (HPLC). These methods often involve reversed-phase chromatography with UV detection. [, , , , , , , ] Additionally, a headspace gas chromatographic method has been developed and validated for determining residual solvents in this compound Maleate bulk drug. []
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